Picrotin, analytical standard

Description

Properties

IUPAC Name |

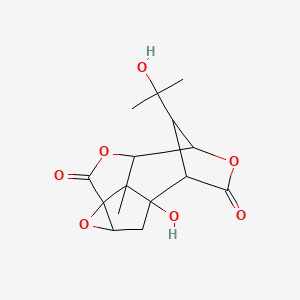

1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O7/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9/h5-9,18-19H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEFFICCPKWYML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21416-53-5 | |

| Record name | picrotin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Natural Sourcing and Biosynthetic Pathways of Picrotin

Picrotin (B1677797) is naturally found as a constituent of picrotoxin (B1677862), an equimolar mixture of picrotin and picrotoxinin (B1677863). wikipedia.orgebi.ac.uknih.gov The primary botanical source of picrotoxin is the fruit of Anamirta cocculus, a climbing plant native to India and Southeast Asia. wikipedia.orgwikipedia.org The seeds of this plant are particularly rich in these compounds. nih.govwikipedia.org Picrotin has also been identified in the roots and runners of Picrorhiza kurroa, an important medicinal herb from the Himalayan region. researchgate.netacademicjournals.org

Picrotin (C₁₅H₁₈O₇) is structurally a hydrate (B1144303) of the more biologically active picrotoxinin (C₁₅H₁₆O₆). wikipedia.orgnih.gov As a picrotoxane sesquiterpene, its biosynthesis is believed to originate from the cyclization of a cadinyl cation intermediate, followed by oxidative cleavage. nih.gov This biosynthetic route is characteristic of many terpenoid compounds and likely proceeds via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which are fundamental for the synthesis of isoprenoid precursors in plants. researchgate.net The formation of picrotin itself is thought to be a subsequent hydration step of the picrotoxinin molecule. nih.gov

Strategies for Enhanced Picrotin Production in in Vitro Systems

The limited and often inconsistent yields of picrotin (B1677797) from natural plant sources have driven research into biotechnological production methods. In vitro systems, such as plant tissue and hairy root cultures, offer controlled environments for optimizing the synthesis of valuable secondary metabolites.

Elicitation is a powerful biotechnological strategy that involves the application of stress-inducing agents (elicitors) to plant cultures to stimulate a defense response, which often includes the enhanced production of secondary metabolites. nih.govnih.gov Studies on Picrorhiza kurroa have demonstrated the effectiveness of this technique for increasing picrotin yields.

Researchers have investigated both biotic and abiotic elicitors. For instance, treating P. kurroa cultures with methyl jasmonate (MeJA) and yeast extract has been shown to significantly boost the accumulation of both picrotin and picrotoxinin (B1677863). academicjournals.orgresearchgate.net In one study, yeast extract applied at a concentration of 0.5 mg/mL proved to be highly effective, leading to a picrotin yield of 2.47 µg/g dry weight (DW). academicjournals.org This was found to be more efficient than treatment with MeJA. academicjournals.org The timing and concentration of the elicitor are critical; a direct correlation was observed between the incubation time (up to 10 days) with 100 µM MeJA and the increased production of picrotin. academicjournals.org

**Table 1: Effect of Elicitors on Picrotin Production in Picrorhiza kurroa*** *This table summarizes the findings from studies on the use of elicitors to enhance picrotin content in in-vitro cultures.

| Elicitor | Concentration | Incubation Time | Picrotin Yield (µg/g DW) | Fold Increase vs. Control | Reference |

| Control (Untreated) | N/A | N/A | 0.64 | 1.0x | academicjournals.org |

| Yeast Extract | 0.5 mg/mL | 10 days | 2.47 | ~3.8x | academicjournals.org |

| Methyl Jasmonate (MeJA) | 100 µM | 10 days | >0.64 (Significant increase) | Not specified | academicjournals.orgresearchgate.net |

Hairy root cultures, induced by the genetic transformation of plant tissue with Agrobacterium rhizogenes, represent a particularly promising platform for secondary metabolite production. frontiersin.orgnih.gov These cultures are known for their rapid growth in hormone-free media and their genetic and biosynthetic stability, making them ideal "green factories" for phytochemicals. nih.govmdpi.com

Hairy root cultures of Picrorhiza kurroa have been successfully established and optimized for the production of picrotin. researchgate.net Through screening, researchers have identified high-yielding hairy root lines. One notable line, designated H7, was found to accumulate picrotin at a level of 8.3 µg/g DW, a significant increase over non-transformed plant tissue. nih.gov The transformed nature of these root lines is routinely confirmed using molecular techniques such as PCR and Southern blot analysis to verify the integration of bacterial DNA into the plant genome. researchgate.netnih.gov

The biosynthesis of secondary metabolites in plants is often influenced by environmental conditions, as these compounds frequently play a role in adaptation to stress. nih.gov Studies have shown a clear correlation between the altitude at which a plant grows and its picrotin content.

Research conducted on wild populations of Picrorhiza kurroa in the Garhwal Himalayan region of India revealed that plants collected from higher altitudes contained substantially more picrotin. researchgate.netgrafiati.com Specifically, rhizomes from Tungnath (3600 m) had a higher concentration of picrotin compared to those from Pothivasa (2200 m). researchgate.net This suggests that environmental stressors prevalent at higher elevations, such as lower temperatures and higher UV radiation, may trigger an adaptive response in the plant, leading to increased synthesis of protective compounds like picrotin. researchgate.netscialert.net Similar findings in other plants, such as green tea, have also shown a positive correlation between picrotin content and altitude, linking it to a response against low-temperature stress. nih.gov

**Table 2: Influence of Altitude on Picrotin Content in Picrorhiza kurroa*** *This table presents data comparing the picrotin content in P. kurroa collected from two different altitudes in the Garhwal Himalayas.

| Collection Site | Altitude | Picrotin Content | Picrotoxin (B1677862) Content | Reference |

| Pothivasa | 2200 m | Lower concentration | Lower concentration | researchgate.net |

| Tungnath | 3600 m | Highest concentration | Highest concentration | researchgate.net |

Microbial biotransformation is an innovative biotechnological tool that utilizes microorganisms, such as fungi and bacteria, or their isolated enzymes to perform specific chemical modifications on a substrate. nmb-journal.commdpi.com This method offers a versatile and environmentally friendly approach to generate novel derivatives of complex natural products that are often difficult to synthesize chemically. nih.govresearchgate.net

While specific studies on the microbial biotransformation of picrotin are not extensively documented, the principles have been widely applied to structurally similar and complex molecules, including other terpenoids, steroids, and alkaloids. nih.govresearchgate.net Microorganisms are capable of catalyzing a wide range of regio- and stereospecific reactions, most commonly hydroxylations, epoxidations, and oxidations. mdpi.comnih.gov These reactions can be used to create a library of picrotoxane analogs. For example, filamentous fungi have demonstrated a remarkable ability to modify complex polycyclic structures, such as converting bufalin (B1668032) into its 12β-hydroxylated product with high efficiency. nih.gov Applying this technology to picrotin could yield new compounds with potentially altered biological activities, providing valuable molecules for structure-activity relationship studies and further pharmacological research.

Synthetic Chemistry and Analog Design of Picrotin

Total Synthetic Approaches to Picrotin (B1677797) and its Stereoisomers

The total synthesis of picrotin is intrinsically linked to that of picrotoxinin (B1677863), as picrotin is the C12 hydrate (B1144303) of picrotoxinin. nih.govchemrxiv.org Many synthetic routes target the more complex picrotoxinin, from which picrotin can be derived. nih.govorganic-chemistry.org A key challenge in these syntheses is the stereocontrolled construction of eight contiguous asymmetric centers on the cis-fused hydrindane ring system. acs.orgillinois.edu

Stereoselective Synthesis Methodologies

Multiple strategies have been developed to address the stereochemical complexity of the picrotoxane skeleton. nih.gov Early approaches by Corey, Yamada, and Yoshikoshi established foundational routes, often starting from chiral precursors like (+)-5β-hydroxycarvone or (R)-carvone to establish the initial stereocenters. nih.govacs.orgillinois.edu

Key stereoselective transformations in the synthesis of (-)-picrotin and (-)-picrotoxinin include:

Claisen Rearrangement : Utilized for the stereospecific introduction of a quaternary carbon center. acs.orgresearchgate.net

Organoselenium-mediated Reduction : A novel method employed for the reduction of a key epoxy ketone intermediate. acs.orgresearchgate.net

Stereospecific Glycidic Ester Construction : A critical step to build a portion of the molecule's framework with precise stereocontrol. acs.orgresearchgate.net

Aldol (B89426) Reactions : Highly diastereoselective aldol reactions have been used to form crucial quaternary carbons and control the stereochemistry of adjacent centers. nih.gov For instance, a relay of stereochemical information from an existing stereocenter can guide the formation of new ones with high selectivity (>20:1). nih.gov

Mukaiyama Hydration : This method has been used for the direct, one-step conversion of synthesized (-)-picrotoxinin into (-)-picrotin in high yield (84%). nih.gov

One modern approach highlights the importance of a gem-dimethyl group, which, while not present in the final product, serves to symmetrize an intermediate, enabling a highly regio- and stereoselective formation of the bicyclic core. nih.govchemrxiv.org This strategy allows for an efficient relay of stereochemical information, obviating the need for direct stereocontrol at certain positions early in the synthesis. nih.gov

| Method | Purpose | Key Feature | Starting Material Example |

| Claisen Rearrangement | Stereospecific introduction of the C1 quaternary center | Thermal rearrangement to form a C-C bond with high stereospecificity | Allylic vinyl ether intermediate |

| Organoselenium-mediated Reduction | Stereoselective reduction of an epoxy ketone | Use of organoselenium reagents to achieve desired stereochemical outcome | Epoxy ketone intermediate 13 acs.org |

| Diastereoselective Aldol Reaction | Formation of C1 quaternary carbon and C9 neopentyl alcohol | Relay of stereochemistry from the C4 stereocenter to C1, avoiding 1,3-diaxial interactions | (R)-carvone derivative and methyl-2-oxobutanoate nih.gov |

| Mukaiyama Hydration | Conversion of Picrotoxinin to Picrotin | Direct and high-yield hydration of the isopropenyl group | (-)-Picrotoxinin nih.gov |

Novel Strategies in Polycyclic Core Formation

The construction of the strained and congested [4.3.0] bicyclononane (or hydrindane) core of picrotin is a central challenge. nih.govnih.gov Novel strategies have moved beyond simple disconnections to create the polycyclic system more efficiently.

Intramolecular Cyclization : Early syntheses by Corey and Yamada employed intramolecular cyclization followed by C-C oxidative cleavage steps to manage the difficult cis-fused orientation of key carbons. nih.govchemrxiv.org

Palladium-Catalyzed Cycloisomerization : Trost developed a strategy that leveraged the torsional strain in a small nucleophile to set one stereodiad and a palladium-catalyzed cycloisomerization (an Alder-ene type reaction) to form a crucial C-C bond in the five-membered ring. nih.govillinois.edu

Desymmetrization via Intramolecular Aldol Reaction : A DL-proline-mediated intramolecular aldol reaction has been used to desymmetrize a 2-methyl-1,3-cyclopentanedione (B45155) moiety. This key reaction constructs the desired cis-fused 5,6-ring skeleton and establishes four contiguous stereogenic centers with high stereoselectivity. nih.gov

Annulation via a Symmetrizing Moiety : A recent concise synthesis of (-)-picrotoxinin employed a gem-dimethyl group on a carvone-derived starting material. nih.govchemrxiv.org This temporary modification facilitated an efficient annulation to form the bicyclic core, with the extra methyl group being removed in later steps through a series of strong bond (C-C and C-H) cleavages—a counterintuitive but effective tactic. nih.govchemrxiv.org

Rational Design and Synthesis of Picrotin Derivatives and Analogs

The synthesis of picrotin analogs is driven by the need to understand its mechanism of action and to develop new chemical probes with potentially improved properties, such as a wider therapeutic window. nih.govchemrxiv.org Short, efficient synthetic routes are crucial as they allow for the systematic modification of the picrotoxane scaffold. nih.gov

Preparation of Picrotoxane Sesquiterpene Analogs

The development of flexible synthetic strategies enables the creation of a library of related picrotoxane compounds. A notable advancement in this area involves computer-assisted synthesis planning. digitellinc.comnih.gov By building a virtual library of late-stage intermediate analogs, researchers can triage potential synthetic pathways based on predicted reactivity, avoiding tedious trial-and-error experimentation. digitellinc.comnih.gov This approach has proven highly efficient, leading to concise routes for twenty-five naturally occurring picrotoxanes. digitellinc.comnih.gov

| Analog/Derivative Class | Synthetic Approach | Purpose |

| Natural Picrotoxanes (Library) | Virtual library selection and computer-assisted synthesis planning | Efficiently access a wide range of 25 related natural products to explore chemical space digitellinc.comnih.gov |

| 5-Methyl-picrotoxinin | Diversion of a late-stage synthetic intermediate containing a gem-dimethyl group | Investigate the effect of substitution at the C5 position on biological activity organic-chemistry.org |

| General Picrotoxane Analogs | Application of core synthetic methodologies (e.g., intramolecular aldol reaction) to varied substrates | Provide tools for probing receptor binding and function nih.gov |

Targeted Modification for Modulated Receptor Interaction

Picrotin and its congeners exert their biological effects primarily by acting as noncompetitive antagonists at the GABAA receptor, blocking its chloride ion channel. nih.govdrugbank.com The rational design of analogs aims to modify this interaction. The narrow therapeutic window of picrotoxin (B1677862) (the equimolar mixture of picrotoxinin and picrotin) is a key motivator for creating derivatives with reduced toxicity but retained GABAA receptor antagonism. nih.govchemrxiv.org

By creating analogs and testing their biological activity, researchers can build a structure-activity relationship (SAR) profile. For instance, the synthesized 5-Methyl-picrotoxinin was shown to be an antagonist of the GABAA receptor, confirming that modifications at this position are tolerated for receptor interaction. organic-chemistry.org The goal of such modifications is to decouple the therapeutic properties from the acute toxicity. nih.gov The development of efficient synthetic routes provides the necessary platform to interrogate these analogs and identify compounds that might, for example, share the therapeutic properties of picrotoxinin but avoid its convulsive signature. nih.govchemrxiv.org This approach is fundamental to medicinal chemistry, where targeted synthesis is used to refine the pharmacological profile of a lead compound. mdpi.comnih.gov

Molecular and Cellular Mechanisms of Action of Picrotin

Interactions with Ligand-Gated Ion Channels

Picrotin (B1677797), as a component of picrotoxin (B1677862), exerts its primary neurological effects through the modulation of ligand-gated ion channels, which are crucial for synaptic transmission. Its interactions are most prominently observed with inhibitory receptors, leading to a disruption of the delicate balance between neuronal excitation and inhibition. The following sections delve into the specific molecular and cellular mechanisms of picrotin's action on Gamma-Aminobutyric Acid Type A (GABAA) and Glycine (B1666218) (GlyR) receptors.

Gamma-Aminobutyric Acid Type A (GABAA) Receptor Antagonism

Picrotin is a well-established antagonist of GABAA receptors, the principal mediators of fast inhibitory neurotransmission in the central nervous system. nih.gov Unlike competitive antagonists that bind to the same site as the endogenous ligand GABA, picrotin acts through a non-competitive mechanism, targeting a distinct site on the receptor-channel complex. nih.govdrugbank.com This interaction leads to a reduction in the inhibitory effect of GABA, resulting in a state of hyperexcitability.

Picrotin's antagonism of the GABAA receptor is characterized by its action as a negative allosteric modulator. nih.govnih.gov It binds to a site within the transmembrane domain of the receptor, distinct from the GABA binding site located in the extracellular domain. drugbank.comnih.gov Early hypotheses suggested that picrotoxin acts as a direct pore blocker, physically occluding the ion channel. nih.gov However, more recent kinetic analyses indicate a more complex allosteric mechanism. nih.govnih.gov

Evidence suggests that picrotoxin does not function via a simple open-channel blocking mechanism. nih.govnih.gov Instead, it is proposed to stabilize the receptor in a desensitized or an agonist-bound, non-conducting (shut) state. nih.govnih.gov This allosteric modulation effectively traps the GABAA receptors in a conformation where they are unresponsive to GABA, thereby preventing the influx of chloride ions. nih.gov The binding of picrotoxin is thought to occur preferentially to an agonist-bound form of the receptor, accelerating the onset of the block in the presence of GABA. nih.gov

The GABAA receptor is a ligand-gated ion channel that, upon activation by GABA, opens a central pore permeable to chloride ions (Cl⁻). drugbank.com The influx of these negatively charged ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect. Picrotin's interaction with the GABAA receptor directly impacts the dynamics of this chloride ionophore. drugbank.com

Kinetic studies of picrotoxin's effect on GABAA receptors have provided significant insights into its mechanism of inhibition. Electrophysiological recordings have demonstrated that picrotoxin causes a concentration-dependent reduction in the amplitude of GABA-mediated inhibitory postsynaptic currents (IPSCs). nih.govresearchgate.net This reduction in amplitude is accompanied by a notable acceleration of the eIPSC decay kinetics. nih.govresearchgate.net

Detailed kinetic analysis reveals that picrotoxin's inhibitory action is not instantaneous but develops gradually. nih.gov Studies using rapid kinetic techniques have shown that picrotoxin binds with a higher affinity to the closed-channel forms of the receptor compared to the open-channel form. researchgate.netacs.org Specifically, the apparent dissociation constant of picrotoxin for the open-channel form is approximately five times higher than that for the closed-channel form. acs.org This preferential binding to the closed state shifts the equilibrium of the channel towards a non-conducting conformation. acs.org Picrotoxin has been shown to increase the channel-closing rate constant by about four-fold, while the channel-opening rate constant remains largely unaffected. researchgate.net This alteration in the channel's gating kinetics leads to a decrease in the channel-opening equilibrium constant, thereby inhibiting the receptor's function. researchgate.netacs.org

| Kinetic Parameter | Effect of Picrotoxin | Reference |

|---|---|---|

| IPSC Amplitude | Concentration-dependent reduction | nih.govresearchgate.net |

| IPSC Decay Kinetics | Marked acceleration | nih.govresearchgate.net |

| Binding Affinity | ~5x higher for closed-channel form vs. open-channel form | acs.org |

| Channel-Closing Rate Constant (kcl) | ~4-fold increase | researchgate.net |

| Channel-Opening Rate Constant (kop) | Essentially unaffected | researchgate.net |

Glycine Receptor (GlyR) Modulation

In addition to its effects on GABAA receptors, picrotin also modulates the function of glycine receptors (GlyRs), another major class of inhibitory ligand-gated ion channels in the central nervous system. nih.gov Picrotin's interaction with GlyRs is also antagonistic, and its potency can vary depending on the specific subunit composition of the receptor.

The sensitivity of glycine receptors to picrotin is significantly influenced by their α subunit composition. cambridge.orgnih.gov Studies have demonstrated a differential sensitivity of picrotin for homomeric receptors composed of α1, α2, and α3 subunits.

Research has shown that homomeric α2 GlyRs are more sensitive to picrotin block than homomeric α1 GlyRs. cambridge.orgnih.gov Furthermore, splice variants of the α2 subunit exhibit differential sensitivity to picrotoxin. Specifically, the GlyR α2A splice variant is approximately five-fold more sensitive to picrotoxin than the α2B variant, with IC₅₀ values of 0.79 ± 0.1 μM for α2A and 4.1 ± 1.3 μM for α2B. nih.gov

Homomeric α3 glycine receptors also display a high sensitivity to picrotoxin, with an IC₅₀ of approximately 1 μM, which is comparable to or even more sensitive than many GABAA receptors. biorxiv.org This high sensitivity of α3 homomers is notable, as tonic glycine currents in certain brain regions, such as the striatum, are mediated by homomeric α3 GlyRs and are sensitive to low concentrations of picrotoxin. pnas.org

| GlyR Subunit Homomer/Variant | Sensitivity to Picrotoxin/Picrotin | IC50 Value (μM) | Reference |

|---|---|---|---|

| α1 | Less sensitive than α2 | Not specified in provided text | cambridge.orgnih.gov |

| α2 | More sensitive than α1 | Not specified in provided text | cambridge.orgnih.gov |

| α2A Splice Variant | More sensitive than α2B | 0.79 ± 0.1 | nih.gov |

| α2B Splice Variant | Less sensitive than α2A | 4.1 ± 1.3 | nih.gov |

| α3 | High sensitivity | ~1 | biorxiv.org |

Voltage Dependence of GlyR Inhibition

The inhibitory effect of picrotin on glycine receptors (GlyRs), particularly the embryonic α2 homomeric GlyR, exhibits a notable voltage dependence. nih.gov This characteristic distinguishes its action from that of its structural analog, picrotoxinin (B1677863), which does not display such voltage sensitivity. nih.gov While the broader picrotoxin complex (an equimolar mixture of picrotin and picrotoxinin) has been reported to inhibit α2 homomeric GlyR currents in a voltage-independent manner, studies focusing specifically on picrotin have demonstrated its voltage-dependent inhibitory properties. nih.govnih.gov This suggests that the voltage-dependent inhibition is a specific characteristic of the picrotin molecule's interaction with the α2 homomeric GlyR.

Influence on Glycine-Evoked Currents and Channel Open Time

Picrotin significantly modulates the function of glycine receptors by altering the characteristics of glycine-evoked currents. A primary effect of picrotin is the concentration-dependent reduction of the mean open time of the GlyR channel. nih.gov This indicates that picrotin can bind to the receptor while it is in its open state, thereby influencing the duration of ion flow. nih.govnih.gov

A distinct phenomenon observed during the co-application of picrotin and glycine is the appearance of a substantial rebound current upon the cessation of their application. nih.gov This rebound current is notably larger than that observed with picrotoxinin, further highlighting the differential effects of these two components of picrotoxin on GlyR function. nih.gov Additionally, when picrotoxin is applied during the deactivation phase of glycine-induced currents, it has been shown to eliminate the rebound current and accelerate the deactivation time course in a concentration-dependent manner. nih.gov Research indicates that picrotin is unable to bind to the unbound conformation of the receptor; however, it can become trapped at its binding site when the channel closes during the dissociation of glycine. nih.gov

| Parameter | Effect of Picrotin | Concentration Dependence |

|---|---|---|

| Mean Channel Open Time | Decrease | Yes |

| Rebound Current (with Glycine co-application) | Large rebound current observed | Not specified |

Gamma-Aminobutyric Acid Type C (GABAC) Receptor Modulation

Picrotoxin, of which picrotin is a key component, is a well-established antagonist of GABAC receptors. Its inhibitory action involves both competitive and noncompetitive mechanisms. nih.gov

Allosteric Mechanism and Channel-State Binding

The inhibitory action of picrotoxin on GABAC receptors is consistent with an allosteric mechanism. nih.gov This is supported by evidence suggesting that picrotoxin binds to the GABAC receptor in both its open and closed channel states. nih.gov This mode of action implies that picrotoxin does not directly compete with GABA for its binding site but rather modulates the receptor's function by binding to a distinct, allosteric site. The binding of picrotoxin to both conformational states of the channel contributes to its inhibitory effect. nih.gov

Effects on Receptor Activation and Deactivation Kinetics

Picrotoxin exerts a significant influence on the kinetics of GABAC receptor responses. nih.gov A notable effect is the significant acceleration of the deactivation kinetics of GABA-evoked currents, particularly in the relaxation or offset phase of these currents. nih.govresearchgate.net This acceleration of the GABA response decay is concentration-dependent. researchgate.net For instance, at the GABAρ1 receptor, the deactivation time (tdeact 10–90%) in the presence of 1 μM GABA is approximately 34 seconds. This is reduced to 18 seconds in the presence of 1 μM picrotoxin and further to 6 seconds with 10 μM picrotoxin. nih.gov This kinetic modulation is a unique characteristic of picrotoxin's inhibition and is not observed with competitive antagonists like (1,2,5,6-tetrahydropyridin-4-yl)-methylphosphinic acid (TPMPA). nih.gov

| Condition | Deactivation Time (tdeact 10–90%) |

|---|---|

| 1 μM GABA (Control) | 34 ± 3 s |

| 1 μM GABA + 1 μM Picrotoxin | 18 ± 4 s |

| 1 μM GABA + 10 μM Picrotoxin | 6 ± 1 s |

Receptor Binding Site Characterization

Structural Basis of Picrotin Binding within Receptor Pores

The binding site of picrotin within the pore of the α1 glycine receptor has been characterized with considerable detail. nih.gov Picrotin, along with picrotoxinin, is understood to bind to the 6' threonines of the receptor. nih.gov This interaction is mediated by hydrogen bonding with the exocyclic oxygens that are common to both molecules. nih.gov

The sensitivity of different glycine receptor subtypes to picrotin varies. While the homomeric α1 GlyR is equally sensitive to both picrotin and picrotoxinin, the homomeric α2 and α3 GlyRs exhibit selective inhibition by picrotoxinin. nih.gov This reduced sensitivity of certain GlyR subtypes, as well as most GABAA receptors, to picrotin is primarily attributed to its larger size due to the dimethylmethanol group, in contrast to the isopropenyl group of picrotoxinin. nih.gov This larger size appears to hinder its ability to form favorable hydrophobic interactions with the 2' alanines within the receptor pore. nih.gov This is further supported by findings that substituting the 2' pore-lining glycine with serine selectively diminishes picrotin's sensitivity. nih.gov

| Picrotin Moiety | GlyR Residue | Type of Interaction |

|---|---|---|

| Exocyclic Oxygens | 6' Threonines | Hydrogen Bonding |

| Dimethylmethanol group | 2' Alanines | Reduced Hydrophobic Interaction |

Identification of Key Amino Acid Residues for Ligand Interaction

Picrotin, along with its companion molecule picrotoxinin, constitutes the equimolar mixture known as picrotoxin. wikipedia.org Picrotoxin is recognized as a noncompetitive antagonist of ligand-gated ion channels, most notably the gamma-aminobutyric acid type A (GABAA) receptor. figshare.comnih.gov Its mechanism involves blocking the ion pore rather than competing with the agonist at the binding site. nih.gov Research has focused on identifying the specific amino acid residues within the GABAA receptor that are crucial for its interaction with picrotoxin.

The binding site for picrotoxin is located within the transmembrane (TM) domain of the GABAA receptor, specifically within the channel pore. figshare.comfrontiersin.org Studies utilizing substituted-cysteine accessibility methods have pinpointed key residues in the M2 membrane-spanning segment, which lines the ion channel. nih.gov In the rat GABAA receptor α1 subunit, residues α1Val257 and α1Thr261 were found to be accessible to reagents applied to the extracellular side of the membrane. nih.govnih.gov The co-application of picrotoxin was shown to protect the α1V257C mutant from reacting with sulfhydryl reagents, suggesting that this residue is either at or near the picrotoxin binding site, potentially being sterically blocked by the bound ligand. nih.govnih.gov

Further evidence points to the importance of residues within the second transmembrane domain (TM2). The threonine residue at the 6' position of the TM2 domain is considered a critical point of interaction. frontiersin.org Mutating this residue to a larger amino acid, such as tyrosine (T6'Y), in any subunit of the pentameric GABAA receptor has been shown to reduce or completely eliminate sensitivity to picrotoxin. frontiersin.org This highlights the steric constraints of the binding pocket.

While the primary binding site is considered to be within the pore, some data also suggest the possibility of a secondary, allosteric binding site. figshare.com Homology modeling and molecular docking simulations have proposed an additional modulatory pocket located at the interface between the ligand-binding domain and the transmembrane domain. figshare.com Binding of picrotoxin to this secondary site is hypothesized to cause a negative modulation by inducing a conformational change, specifically a kinking of the pore-lining helices into a more closed state. figshare.com

| Receptor/Subunit | Amino Acid Residue | Location | Role in Picrotin/Picrotoxin Interaction |

|---|---|---|---|

| GABAA Receptor (α1 Subunit) | α1Val257 | M2 Transmembrane Segment | Protected from chemical modification by picrotoxin, suggesting it is at or near the binding site. nih.govnih.gov |

| GABAA Receptor (α1 Subunit) | α1Thr261 | M2 Transmembrane Segment | Identified as a channel-lining residue accessible from the extracellular side. nih.govnih.gov |

| GABAA Receptor (General) | Threonine at 6' position | TM2 Domain | Crucial for picrotoxin sensitivity; mutation to tyrosine confers resistance. frontiersin.org |

Effects on Drug-Metabolizing Enzyme Systems

Picrotin, as a component of picrotoxin, has been identified as an inducer of hepatic drug-metabolizing enzymes in rats, acting in a manner similar to phenobarbital. nih.gov Studies have demonstrated that picrotin and its counterpart, picrotoxinin, possess the same capacity to induce the hepatic activity of benzphetamine N-demethylation, a reaction primarily catalyzed by the CYP2B subfamily. nih.gov

Treatment with picrotin significantly enhances the liver microsomal activities of testosterone (B1683101) 16α- and 16β-hydroxylation. nih.gov Immunoblot analysis confirms these findings, showing that the protein levels of CYP2B1 and CYP2B2 in liver microsomes are increased following treatment. nih.gov The induction of these specific P450 isoforms indicates that picrotin can alter the metabolic pathways of various xenobiotics and endogenous compounds that are substrates for these enzymes. In contrast, activities associated with other CYP isoforms, such as benzo[a]pyrene (B130552) 3-hydroxylation, aniline (B41778) 4-hydroxylation, and testosterone hydroxylations at the 2α- and 7α-positions, were not increased by picrotin treatment. nih.gov

| Enzyme Isoform | Effect | Observed Changes |

|---|---|---|

| CYP2B1 | Induction | Increased protein levels in liver microsomes. nih.gov |

| CYP2B2 | Induction | Increased protein levels in liver microsomes. nih.gov |

| Benzphetamine N-demethylase | Increased Activity | Enhanced hepatic activity. nih.gov |

| Testosterone 16α-hydroxylase | Increased Activity | Enhanced liver microsomal activity. nih.gov |

| Testosterone 16β-hydroxylase | Increased Activity | Enhanced liver microsomal activity. nih.gov |

In addition to its effects on Phase I cytochrome P450 enzymes, picrotoxin treatment also leads to the significant induction of Phase II conjugation enzymes. nih.gov These enzymes play a critical role in the detoxification and elimination of xenobiotics and metabolic byproducts. upol.cz

Studies in rats have shown that pretreatment with picrotoxin results in a notable induction of Glutathione S-transferase (GST) activity. nih.gov This was observed using 1-chloro-2,4-dinitrobenzene (B32670) as a substrate. nih.gov Similarly, the activity of UDP-glucuronyltransferase (UGT) was also significantly induced. nih.gov This effect was demonstrated with both 4-hydroxybiphenyl and 4-nitrophenol (B140041) as substrates. nih.gov The induction of these key Phase II enzymes suggests that picrotin can enhance the capacity of the liver to conjugate and excrete a variety of compounds. nih.gov

| Enzyme | Substrate Used in Study | Effect |

|---|---|---|

| Glutathione S-transferase (GST) | 1-chloro-2,4-dinitrobenzene | Significant induction of activity. nih.gov |

| UDP-Glucuronyltransferase (UGT) | 4-hydroxybiphenyl | Significant induction of activity. nih.gov |

| UDP-Glucuronyltransferase (UGT) | 4-nitrophenol | Significant induction of activity. nih.gov |

Advanced Research Applications and Investigative Utility of Picrotin

Picrotin (B1677797) as a Pharmacological Probe in Neurotransmission Research

Picrotin's primary role in neurotransmission research is intrinsically linked to the study of picrotoxin (B1677862), a non-competitive antagonist of GABA-A receptors. selleckchem.comnih.gov Picrotoxin, an equimolar mixture of the active component picrotoxinin (B1677863) and the less active picrotin, is a classic pharmacological tool used to block the chloride ion channel of the GABA-A receptor complex. nih.govnih.govwikipedia.org This blockade of inhibitory neurotransmission leads to central nervous system stimulation and convulsions. wikipedia.orgrndsystems.com

In research settings, picrotin as an analytical standard is essential for:

Quality Control of Picrotoxin: Ensuring the correct composition and concentration of picrotoxin solutions used in experiments is critical for reproducible results. Analytical standards of picrotin allow for the accurate quantification of both components in a given sample.

Structure-Activity Relationship (SAR) Studies: By comparing the biological effects of picrotoxinin with the relative inactivity of picrotin, researchers can elucidate the specific structural features required for GABA-A receptor antagonism. The key difference lies in the isopropenyl group of picrotoxinin, which is hydrated to a 2-hydroxyisopropyl group in picrotin. nih.govnih.gov This subtle change dramatically reduces its activity, highlighting the importance of this moiety for binding to the receptor's ion channel pore. nih.gov

Understanding the Picrotoxin Binding Site: The use of picrotoxin and its components has been instrumental in characterizing the non-competitive antagonist binding site within the GABA-A receptor ion channel. nih.gov This site is distinct from the GABA binding site and the benzodiazepine (B76468) modulatory site.

Table 1: Key Pharmacological Properties of Picrotoxin Components

| Compound | Primary Target | Mechanism of Action | Resultant Effect on Neurotransmission |

| Picrotoxinin | GABA-A Receptor Chloride Channel | Non-competitive antagonist, blocks ion flow | Inhibition of inhibitory neurotransmission, leading to hyperexcitability |

| Picrotin | N/A (largely inactive) | Lacks significant affinity for the GABA-A receptor channel | Minimal effect on neurotransmission |

Investigation of Receptor Dysfunction Mechanisms in Neurological Models (e.g., Epilepsy Models, Down's Syndrome Models)

The convulsive properties of picrotoxin make it a widely used chemical agent for inducing seizures in animal models of epilepsy. mdpi.comnih.govresearchgate.net These models are invaluable for studying the underlying mechanisms of epilepsy and for screening potential anticonvulsant drugs. The administration of picrotoxin disrupts the delicate balance between excitatory and inhibitory signaling in the brain, leading to the synchronized neuronal firing characteristic of a seizure. criver.comresearchgate.net

In the context of Down's syndrome research, there is growing interest in the role of GABAergic dysfunction. Some studies have explored the use of GABA-A receptor antagonists, such as those related to the picrotoxane family, to probe and potentially modulate the excessive inhibition observed in certain brain regions of mouse models of Down's syndrome. nih.govnih.gov For instance, chronic administration of picrotoxin in the Ts65Dn mouse model of Down's syndrome has been shown to normalize memory performance by reducing the overactivity of GABAergic neurons. nih.gov While these studies primarily focus on the active component, picrotoxinin, the use of analytical grade picrotin is crucial for ensuring the precise composition of the administered compounds.

Table 2: Picrotoxin in Neurological Disease Models

| Disease Model | Application of Picrotoxin | Research Focus |

| Epilepsy | Induction of acute seizures | Investigating seizure mechanisms, screening anticonvulsant therapies |

| Down's Syndrome (e.g., Ts65Dn mouse model) | Probing GABAergic system dysfunction | Exploring the role of excessive inhibition in cognitive deficits |

Utilization in In Vitro Plant Biotechnology for Secondary Metabolite Enhancement

Plant biotechnology offers a promising avenue for the sustainable production of valuable secondary metabolites. Techniques such as hairy root cultures and the use of elicitors are employed to enhance the biosynthesis of desired compounds. researchgate.netvegetosindia.orgnih.gov While direct research on using picrotin as an elicitor is not extensively documented, the principles of stimulating plant defense pathways to increase secondary metabolite production are well-established. mdpi.com

In the case of plants that naturally produce picrotin and picrotoxinin, such as Anamirta cocculus, in vitro culture systems could be optimized to increase the yield of these compounds. researchgate.net This could involve:

Elicitation: Applying biotic or abiotic stressors to the plant cultures to trigger defense responses and upregulate the biosynthetic pathways leading to picrotoxane sesquiterpenoids.

Precursor Feeding: Supplying the culture medium with biosynthetic precursors to enhance the production of picrotin and related compounds.

Genetic Engineering: Modifying the genetic makeup of the plant cells to overexpress key enzymes in the biosynthetic pathway.

The use of analytical standard picrotin is indispensable in such research for accurately quantifying the production of this specific metabolite in response to different biotechnological interventions.

Development of Novel Chemical Biology Tools Based on Picrotin Scaffolds

The unique and complex polycyclic structure of picrotin and its parent compound, picrotoxinin, serves as an attractive scaffold for the development of novel chemical biology tools and therapeutic agents. nih.govbohrium.com A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, and the picrotoxane skeleton shows potential in this regard. mdpi.commdpi.com

Synthetic chemists are actively exploring methods to modify the picrotin scaffold to create derivatives with altered or enhanced biological activities. nih.gov The goal of this research includes:

Developing more selective GABA-A receptor modulators: By systematically modifying different functional groups on the picrotin scaffold, it may be possible to create compounds that target specific subtypes of GABA-A receptors, potentially leading to new drugs with improved therapeutic profiles and fewer side effects.

Creating novel probes for studying ion channels: The picrotin structure could be functionalized with fluorescent tags or other reporter groups to create tools for visualizing and studying the dynamics of GABA-A receptors and other ion channels in living cells.

Exploring other biological targets: The complexity of the picrotin scaffold suggests that it may interact with other proteins besides the GABA-A receptor. Screening picrotin-based compound libraries against a wide range of biological targets could lead to the discovery of new and unexpected therapeutic applications.

The development of these novel tools relies heavily on a deep understanding of the structure-activity relationships of the parent compound, for which analytical standard picrotin is an essential reference.

Q & A

Q. How to address inconsistencies in picrotin’s solubility across experimental setups?

- Methodological Guidance :

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) using nephelometry .

- Sonication : Apply 20 kHz ultrasound for 5–10 minutes to disperse aggregates .

- Collaborative Validation : Share protocols with independent labs to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.